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Compound of Interest

Compound Name: 3,5,6-Trifluoropyridin-2-amine

Cat. No.: B1314109 Get Quote

A detailed examination of the solid-state structures of a tetrafluorinated pyridine derivative and

a dichlorinated aminopyridine, highlighting the influence of halogen substitution on

intermolecular interactions and crystal packing.

This guide provides a comparative analysis of the X-ray crystal structures of two halogenated

aminopyridine derivatives: 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate and 4-

amino-3,5-dichloropyridine. The objective is to offer researchers, scientists, and drug

development professionals a clear comparison of their solid-state properties, supported by

crystallographic data and detailed experimental protocols. Understanding the three-

dimensional structure of these compounds is crucial for rational drug design and the

development of new materials, as the spatial arrangement of atoms and intermolecular

interactions significantly influence their biological activity and physical properties.

Comparison of Crystallographic Data
The crystallographic data for the two compounds are summarized in the table below, providing

a direct comparison of their unit cell parameters and refinement statistics.
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Parameter

2-[(2,3,5,6-
tetrafluoropyridin-4-
yl)amino]ethyl
methacrylate

4-amino-3,5-
dichloropyridine[1][2][3]

Chemical Formula C₁₁H₁₀F₄N₂O₂ C₅H₄Cl₂N₂

Molecular Weight 278.21 163.00

Crystal System Monoclinic Orthorhombic

Space Group P2₁/n Pna2₁

a (Å) 6.8588 (1) 13.304 (2)

b (Å) Not specified in abstract 12.911 (2)

c (Å) Not specified in abstract 3.8636 (7)

α (°) 90 90

β (°) Not specified in abstract 90

γ (°) 90 90

Volume (Å³) Not specified in abstract 663.64 (19)

Z Not specified in abstract 4

Temperature (K) Not specified in abstract 296

Radiation Type Mo Kα Mo Kα

R-factor Not specified in abstract 0.031

Key Intermolecular Interactions

N-H···O hydrogen bonds, C-

H···F contacts, C-H···π

contacts[4]

N-H···N hydrogen bonds, offset

π–π stacking, halogen–π

interactions[1][2]

Structural Insights and Visualization
The substitution pattern of fluorine versus chlorine atoms on the pyridine ring, as well as the

different substituents on the amino group, leads to distinct intermolecular interactions that

govern the crystal packing of these two molecules.
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In the case of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the crystal structure

is characterized by N-H···O hydrogen bonds that link the molecules into chains.[4] These

chains are further interconnected by C-H···F and C-H···π contacts. Hirshfeld surface analysis

revealed that F···H/H···F interactions are the most significant contributors to the surface

contacts (35.6%).[4]

Conversely, the crystal structure of 4-amino-3,5-dichloropyridine is dominated by strong N-

H···N hydrogen bonds, which form supramolecular chains.[1][2] These chains are then linked

by offset π–π stacking and halogen–π interactions.[1][2] Hirshfeld surface analysis for this

compound indicated that Cl···H/H···Cl contacts (40.1%) are the most prominent intermolecular

interactions.[1][2]

The following diagram illustrates the key differences in the intermolecular interactions that

stabilize the crystal lattices of these two compounds.

Comparative Intermolecular Interactions in Halogenated Aminopyridines

2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate 4-amino-3,5-dichloropyridine
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Caption: A diagram illustrating the different primary intermolecular interactions in the two

compared aminopyridine derivatives.
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Experimental Protocols
Synthesis and Crystallization
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate: 2-[(Perfluoropyridin-4-

yl)amino]ethan-1-ol was synthesized according to a known method. In a 500 ml round-bottom

flask, 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol (13.4 g, 62.3 mmol), trimethylamine (10.7 ml,

77.2 mmol), and diethyl ether (300 ml) were combined. The solution was stirred under a

nitrogen atmosphere at 273–278 K for 15 minutes. Methacryloyl chloride was then added, and

the reaction proceeded to yield the title compound. Single crystals suitable for X-ray diffraction

were obtained through slow evaporation of the solvent.

4-amino-3,5-dichloropyridine: 4-amino-3,5-dichloropyridine (0.04075 mg) was dissolved in 20

ml of water and heated over a water bath for 20 minutes at 353 K.[1][2][5] The solution was

then allowed to cool slowly to room temperature. Colorless crystals suitable for X-ray diffraction

formed after several days.[1][2][5]

X-ray Diffraction and Structure Refinement
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate: X-ray diffraction data were collected

using Mo Kα radiation (λ = 0.71073 Å). The structure was solved and refined using standard

crystallographic software. N-bound H atoms were refined freely, while C-bound H atoms were

positioned geometrically and refined as riding atoms.

4-amino-3,5-dichloropyridine: Data collection was performed on a Bruker APEXII CCD

diffractometer using Mo Kα radiation.[2][3] The crystal data, data collection, and structure

refinement details are summarized in the publication.[1][2][3] The structure was solved with

SHELXT and refined with SHELXL.[2][3] Hydrogen atoms were treated with a mixture of

independent and constrained refinement.[2][3] The final R-factor was 0.031 for observed

reflections.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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